molecular formula C9H6N4O B13561006 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile

Cat. No.: B13561006
M. Wt: 186.17 g/mol
InChI Key: NVZZISWNTBWKHM-UHFFFAOYSA-N
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Description

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4, a furan ring at position 2, and a nitrile group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with cyanoacetic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, furan ring, and nitrile group makes it a versatile intermediate in the synthesis of diverse bioactive compounds .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-3-7-4-12-9(13-8(7)11)6-1-2-14-5-6/h1-2,4-5H,(H2,11,12,13)

InChI Key

NVZZISWNTBWKHM-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=C(C(=N2)N)C#N

Origin of Product

United States

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